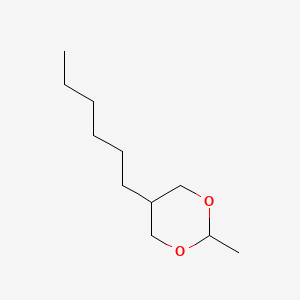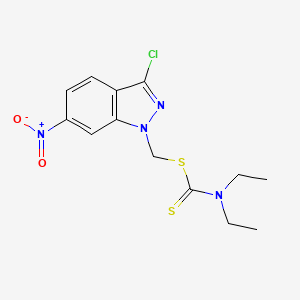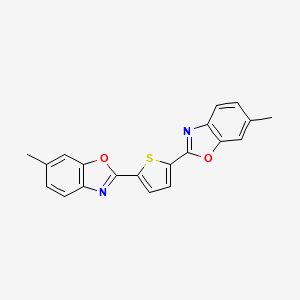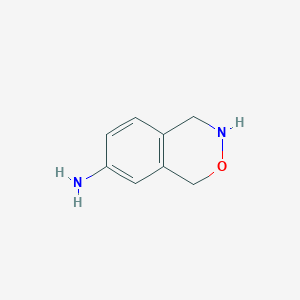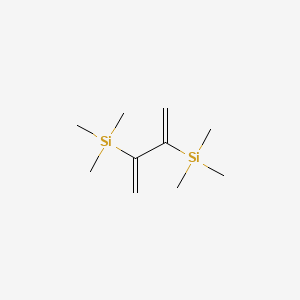
Chloriran-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Chloriran-1-ium can be synthesized through several methods. One common method involves the reaction of ethylene oxide with chlorine gas under controlled conditions. The reaction typically occurs at low temperatures to prevent the formation of unwanted by-products. Another method involves the chlorination of ethylene oxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of ethylene oxide and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Chloriran-1-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction of this compound can yield chlorinated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Chlorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chloriran-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and resins.
作用机制
The mechanism of action of Chloriran-1-ium involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it reactive towards nucleophiles. When this compound interacts with nucleophiles, the ring opens, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Chloriran-1-ium can be compared with other epoxides such as ethylene oxide and propylene oxide. While all these compounds share the epoxide ring structure, this compound is unique due to the presence of the chlorine atom, which imparts different reactivity and properties.
Similar Compounds
Ethylene oxide: A simple epoxide with two carbon atoms and no substituents.
Propylene oxide: An epoxide with a three-carbon chain and no substituents.
Epichlorohydrin: An epoxide with a chlorine atom and a three-carbon chain.
属性
CAS 编号 |
23134-14-7 |
|---|---|
分子式 |
C2H4Cl+ |
分子量 |
63.50 g/mol |
IUPAC 名称 |
chloroniacyclopropane |
InChI |
InChI=1S/C2H4Cl/c1-2-3-1/h1-2H2/q+1 |
InChI 键 |
FXNSHSJIFMTXFN-UHFFFAOYSA-N |
规范 SMILES |
C1C[Cl+]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)

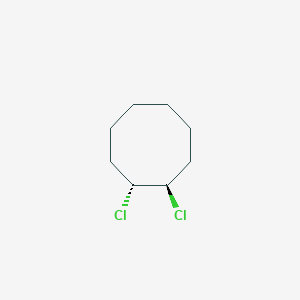
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
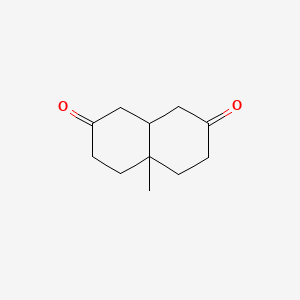
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

